molecular formula C20H18FN3O3S B2495479 methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1286724-50-2

methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2495479
CAS No.: 1286724-50-2
M. Wt: 399.44
InChI Key: KPNLGONDKSYHKF-UHFFFAOYSA-N
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Description

Methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a benzodiazepine core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Thioether Formation: The sulfanyl group is introduced through a thiolation reaction, typically using thiol reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, or sulfonating agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzodiazepine receptors.

    Medicine: Potential therapeutic applications due to its benzodiazepine core, which may exhibit anxiolytic, sedative, or anticonvulsant properties.

    Industry: Could be used in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA-A receptor complex, which modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Binding to these receptors enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Methyl 2-[4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to the presence of the fluorophenyl and carbamoyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These modifications could potentially enhance its efficacy, selectivity, or safety profile.

Properties

IUPAC Name

methyl 2-[4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-20(26)11-13-10-19(24-17-9-5-4-8-16(17)22-13)28-12-18(25)23-15-7-3-2-6-14(15)21/h2-10,22H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNLGONDKSYHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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